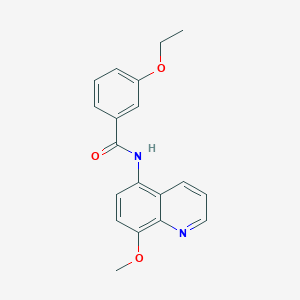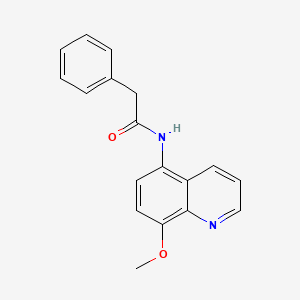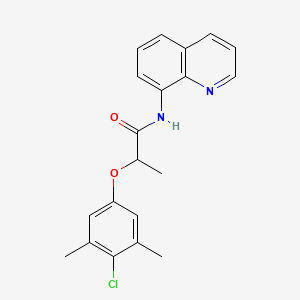![molecular formula C22H21ClN4O3 B11337555 (5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11337555.png)
(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorophenyl group, a hydroxy group, and a pyrazolyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The reaction is carried out under specific conditions that promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the pyrazolyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could result in various substituted derivatives.
科学的研究の応用
3-(4-Chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
(5Z)-3-(4-クロロフェニル)-6-ヒドロキシ-5-{5-[4-(プロパン-2-イル)フェニル]ピラゾリジン-3-イリデン}ピリミジン-2,4(3H,5H)-ジオンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する経路には、特定の酵素の阻害やシグナル伝達経路の活性化が含まれ、治療的な結果をもたらします。
類似化合物:
- (5Z)-3-(4-クロロフェニル)-6-ヒドロキシ-5-{5-[4-(メチル)フェニル]ピラゾリジン-3-イリデン}ピリミジン-2,4(3H,5H)-ジオン
- (5Z)-3-(4-クロロフェニル)-6-ヒドロキシ-5-{5-[4-(エチル)フェニル]ピラゾリジン-3-イリデン}ピリミジン-2,4(3H,5H)-ジオン
比較: 類似化合物と比較して、(5Z)-3-(4-クロロフェニル)-6-ヒドロキシ-5-{5-[4-(プロパン-2-イル)フェニル]ピラゾリジン-3-イリデン}ピリミジン-2,4(3H,5H)-ジオンは、プロパン-2-イル基の存在により、独特の特性を示します。この置換は、化合物の反応性、生物活性、物理的特性に影響を与える可能性があり、類似体とは異なります。
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Known for its selective inhibition of colon cancer cell proliferation.
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Studied for its antimicrobial and anticancer activities.
Uniqueness
What sets 3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C22H21ClN4O3 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-6-hydroxy-5-[5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21ClN4O3/c1-12(2)13-3-5-14(6-4-13)17-11-18(26-25-17)19-20(28)24-22(30)27(21(19)29)16-9-7-15(23)8-10-16/h3-10,12,17,25,29H,11H2,1-2H3,(H,24,28,30) |
InChIキー |
IXUJPOLCMCMLFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11337475.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11337488.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11337489.png)

![1-(3-acetylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337503.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)

![5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337528.png)
![1-(thiophen-2-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337534.png)
methanone](/img/structure/B11337541.png)
